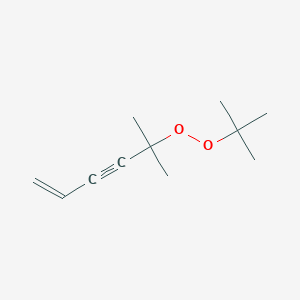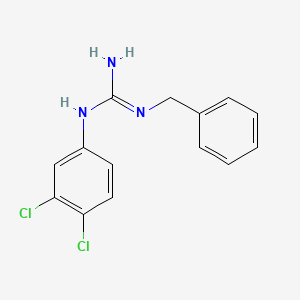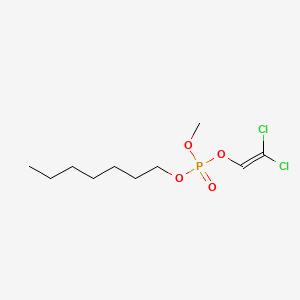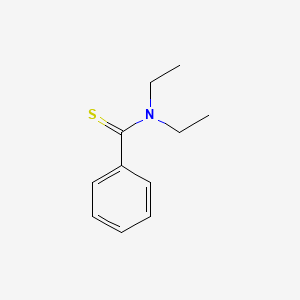
N,N-Diethylthiobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylthiobenzamide is an organic compound with the molecular formula C11H15NS and a molecular weight of 193.309 g/mol . It is a derivative of thiobenzamide, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
N,N-Diethylthiobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of thiobenzamide with diethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
N,N-Diethylthiobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thiobenzamide moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethylthiobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research studies have explored its potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethylthiobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzymes .
Comparison with Similar Compounds
N,N-Diethylthiobenzamide can be compared with other similar compounds, such as N,N-Dimethylthiobenzamide and N,N-Diethylbenzamide. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, N,N-Dimethylthiobenzamide has methyl groups instead of ethyl groups, which can affect its reactivity and biological activity . N,N-Diethylbenzamide, on the other hand, lacks the sulfur atom present in this compound, leading to different chemical behavior and applications .
Properties
CAS No. |
18775-06-9 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N,N-diethylbenzenecarbothioamide |
InChI |
InChI=1S/C11H15NS/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
BLKHEHXBEXPSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



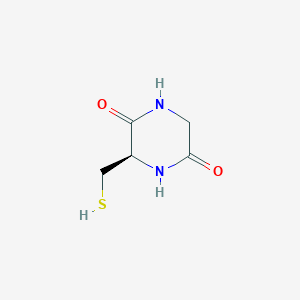
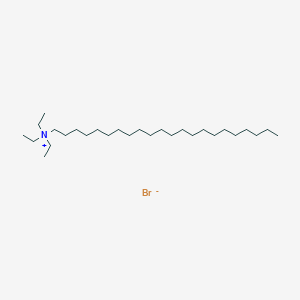
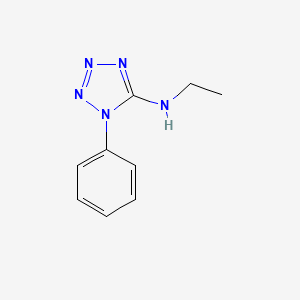
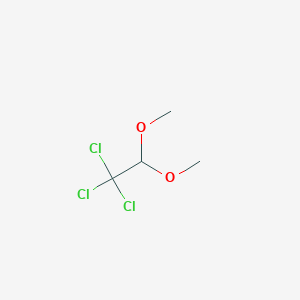

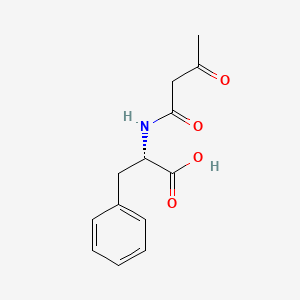
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
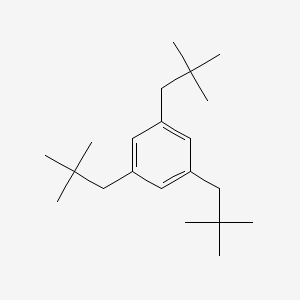
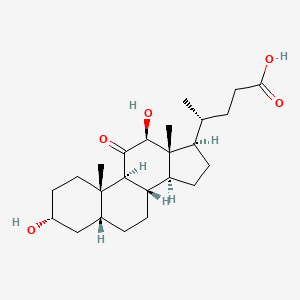
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
